Gefarnate

Beschreibung

This compound has been investigated for the treatment and prevention of Stomach Ulcer, Duodenal Ulcer, and Cardio-cerebrovascular Disease.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.

A water insoluble terpene fatty acid used in the treatment of gastrointestinal ulcers; it facilitates the healing and function of mucosal tissue.

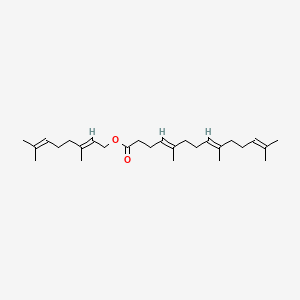

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(2E)-3,7-dimethylocta-2,6-dienyl] (4E,8E)-5,9,13-trimethyltetradeca-4,8,12-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-22(2)12-8-14-24(5)16-10-17-25(6)18-11-19-27(28)29-21-20-26(7)15-9-13-23(3)4/h12-13,16,18,20H,8-11,14-15,17,19,21H2,1-7H3/b24-16+,25-18+,26-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPACYDRSPFRDHO-ROBAGEODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=O)OCC=C(C)CCC=C(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CCC(=O)OC/C=C(\C)/CCC=C(C)C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048636 | |

| Record name | Gefarnate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-77-4 | |

| Record name | trans-3,7-Dimethyl-2,6-octadienyl 5,9,13-trimethyl-4,8,12-tetradecatrienoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gefarnate [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gefarnate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12079 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester, (4E,8E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gefarnate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gefarnate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GEFARNATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ISE2Y6ULA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Gefarnate on Gastric Mucosa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gefarnate, a synthetic isoprenoid derivative, exerts a multifaceted gastroprotective effect by enhancing the defensive capabilities of the gastric mucosa. This technical guide delineates the core mechanisms of action of this compound, focusing on its role in prostaglandin synthesis, mucus and bicarbonate secretion, anti-inflammatory activity, and the promotion of cellular repair. This document synthesizes findings from preclinical and clinical studies, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key signaling pathways using Graphviz (DOT language). The evidence collectively underscores this compound's role as a potent agent for maintaining gastric mucosal integrity and promoting ulcer healing.

Introduction

This compound (geranyl farnesylacetate) is a gastroprotective drug utilized in the management of peptic ulcer disease and gastritis.[1] Its mechanism of action is distinct from that of acid-suppressing agents, as it primarily bolsters the intrinsic defense mechanisms of the gastric mucosa.[2] This guide provides a comprehensive technical overview of the molecular and cellular pathways through which this compound confers its protective effects.

Enhancement of the Gastric Mucosal Barrier

The primary mode of action of this compound involves strengthening the gastric mucosal barrier, a critical defense against endogenous aggressors like hydrochloric acid and pepsin, and exogenous factors such as nonsteroidal anti-inflammatory drugs (NSAIDs).[2] This is achieved through a combination of increased mucus and bicarbonate secretion, which forms a viscous, pH-neutral layer over the epithelium.

Stimulation of Mucus Secretion

This compound has been shown to significantly increase the secretion of gastric mucus.[3] Mucus, a complex mixture of glycoproteins (mucins) and other macromolecules, provides a physical barrier and lubricates the gastric lining. The quantity of mucus can be assessed by measuring the hexosamine content in gastric tissue or juice, as hexosamines are integral components of mucin glycoproteins.

Experimental Protocol: Measurement of Gastric Mucus (Hexosamine) Content

A common method to quantify gastric mucus content is the determination of hexosamine concentration.

-

Sample Collection: Gastric tissue is excised from experimental animals (e.g., rats subjected to an ulcerogenic stimulus). The glandular part of the stomach is isolated and weighed.

-

Homogenization: The tissue is homogenized in a suitable buffer (e.g., 0.1 N NaOH).

-

Hydrolysis: The homogenate is hydrolyzed with a strong acid (e.g., 6 N HCl) at a high temperature (e.g., 100°C) for a specified duration (e.g., 4 hours) to release the hexosamines from the glycoproteins.

-

Colorimetric Assay: The amount of hexosamine in the hydrolysate is determined using a colorimetric method, such as the Elson-Morgan assay. This involves a reaction with acetylacetone followed by the addition of Ehrlich's reagent, which produces a colored product.

-

Quantification: The absorbance of the colored product is measured spectrophotometrically at a specific wavelength (e.g., 530 nm). The hexosamine concentration is then calculated by comparing the absorbance to a standard curve generated with known concentrations of a hexosamine standard (e.g., glucosamine hydrochloride).

-

Data Expression: The results are typically expressed as micrograms of hexosamine per gram of wet glandular tissue.

Logical Flow of Mucus Production and Protection

Caption: this compound stimulates gastric mucous cells to enhance mucus secretion.

Modulation of Endogenous Prostaglandin Synthesis

Prostaglandins (PGs), particularly of the E and I series (PGE2 and PGI2 or prostacyclin), are crucial lipid mediators that play a pivotal role in gastric mucosal defense. They stimulate mucus and bicarbonate secretion, increase mucosal blood flow, and promote epithelial cell proliferation. This compound has been demonstrated to enhance the synthesis of these protective prostaglandins.

In a study on rats subjected to water-immersion stress, a model known to induce gastric lesions and reduce PG levels, subcutaneous administration of this compound was shown to maintain the levels of PGI2 and PGE2 in the gastric mucosa, correlating with a reduction in ulcer formation.

Experimental Protocol: Radioimmunoassay (RIA) for Prostaglandins

The quantification of prostaglandins in gastric mucosal tissue is commonly performed using radioimmunoassay.

-

Tissue Preparation: Gastric mucosal samples are obtained, weighed, and immediately frozen in liquid nitrogen to prevent enzymatic degradation of prostaglandins. The tissue is then homogenized in a buffer solution (e.g., phosphate buffer) containing a cyclooxygenase inhibitor (e.g., indomethacin) to stop further prostaglandin synthesis.

-

Extraction: Prostaglandins are extracted from the homogenate using an organic solvent (e.g., ethyl acetate) after acidification of the sample.

-

Purification: The extracted prostaglandins are purified and separated from other lipids using column chromatography, typically with a silicic acid column.

-

Radioimmunoassay: The purified prostaglandin fraction is incubated with a specific antibody against the prostaglandin of interest (e.g., anti-PGE2 or anti-PGI2, the latter often measured as its stable metabolite 6-keto-PGF1α) and a known amount of the corresponding radiolabeled prostaglandin (e.g., [3H]PGE2).

-

Separation and Counting: The antibody-bound (radiolabeled and unlabeled) prostaglandin is separated from the free radiolabeled prostaglandin (e.g., by precipitation with a second antibody or charcoal). The radioactivity of the bound fraction is then measured using a scintillation counter.

-

Quantification: The concentration of the unlabeled prostaglandin in the sample is determined by comparing the degree of inhibition of binding of the radiolabeled prostaglandin to the antibody with a standard curve generated using known amounts of unlabeled prostaglandin.

-

Data Expression: The results are typically expressed as picograms (pg) or nanograms (ng) of prostaglandin per milligram (mg) of wet tissue weight.

Signaling Pathway for Prostaglandin Synthesis

Caption: this compound promotes cytoprotection via the prostaglandin synthesis pathway.

Anti-inflammatory Action

Gastric mucosal injury is often associated with an inflammatory response characterized by the infiltration of neutrophils. These immune cells release reactive oxygen species and proteolytic enzymes that can exacerbate tissue damage. This compound exhibits anti-inflammatory properties by reducing neutrophil infiltration into the gastric mucosa.

A key indicator of neutrophil infiltration is the activity of myeloperoxidase (MPO), an enzyme abundant in these cells. A clinical study in patients with erosive gastritis demonstrated that treatment with this compound resulted in a significant decrease in mucosal MPO activity, alongside a reduction in chronic and active inflammation.

Experimental Protocol: Myeloperoxidase (MPO) Assay

The MPO assay is a quantitative method to assess neutrophil accumulation in tissues.

-

Tissue Homogenization: Gastric mucosal biopsies are homogenized in a buffer containing a detergent (e.g., hexadecyltrimethylammonium bromide) to solubilize the MPO from the neutrophil granules.

-

Enzymatic Reaction: The homogenate is mixed with a reaction solution containing a substrate for MPO (e.g., o-dianisidine dihydrochloride) and hydrogen peroxide (H2O2).

-

Colorimetric Measurement: MPO catalyzes the oxidation of the substrate by H2O2, resulting in a colored product. The change in absorbance over time is measured spectrophotometrically at a specific wavelength (e.g., 460 nm).

-

Calculation of Activity: The MPO activity is calculated from the rate of change in absorbance and is typically expressed as units per gram of tissue, where one unit of MPO activity is defined as the amount of enzyme that degrades 1 µmol of H2O2 per minute at a specific temperature.

Promotion of Cellular Proliferation and Migration

In addition to its protective effects, this compound also actively promotes the healing of existing gastric ulcers by stimulating the proliferation and migration of gastric epithelial cells, which are essential processes for the restitution of the damaged mucosal lining.

Experimental Protocol: In Vitro Wound Healing (Scratch) Assay

This assay is used to study cell migration.

-

Cell Culture: Gastric epithelial cells are grown to confluence in a culture dish.

-

Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.

-

Treatment: The cells are then treated with this compound or a control vehicle.

-

Imaging and Analysis: The rate of wound closure is monitored and photographed at regular intervals. The area of the wound is measured using image analysis software, and the percentage of wound closure over time is calculated to determine the rate of cell migration.

Potential Role of Heat Shock Proteins (HSPs)

While direct evidence for this compound-induced expression of heat shock proteins (HSPs) is limited, a closely related isoprenoid, geranylgeranylacetone (GGA), is a well-established inducer of HSP70. HSPs are molecular chaperones that protect cells from various stresses by preventing protein aggregation and assisting in the refolding of damaged proteins. The induction of HSP70 by GGA has been shown to protect gastric mucosal cells from injury. Given the structural similarity between this compound and GGA, it is plausible that this compound may also exert some of its cytoprotective effects through the induction of HSPs, although this requires further investigation.

Experimental Workflow for Investigating HSP70 Induction

Caption: Workflow for assessing this compound's effect on HSP70 expression.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the efficacy of this compound.

Table 1: Clinical Efficacy of this compound in Erosive Gastritis

| Parameter | This compound (300 mg/day for 6 weeks) | Sucralfate (3 g/day for 6 weeks) | P-value |

| Endoscopic Score Improvement Rate | 72% | 40.1% | <0.001 |

| Dyspeptic Symptom Release Rate | 67% | 39.3% | <0.001 |

| Reduction in Chronic Inflammation | 57.7% | 24.8% | <0.001 |

| Reduction in Active Inflammation | 36.4% | 23.1% | <0.05 |

Data from a multicenter, randomized trial in patients with erosive gastritis and dyspeptic symptoms.

Table 2: Ulcer Healing Rate in Clinical Trials

| Study Population | This compound Treatment | Control/Comparator | Outcome |

| Men with Chronic Gastric Ulcer | 600 mg/day | Dummy Treatment | 10 out of 11 (91%) showed persistent healing |

| Patients with Gastric Ulcer | 600 mg/day | Carbenoxolone | Consistently lower healing rate than carbenoxolone |

Data from long-term controlled therapeutic trials.

Table 3: Preclinical Efficacy of this compound in Animal Models

| Experimental Model | This compound Dose | Effect |

| Water-immersion stress-induced ulcers in rats | Subcutaneous injection | Maintained PGI2 and PGE2 levels, reduced ulcer index |

| Compound 48/80-induced gastric lesions in rats | 50, 100, 200 mg/kg (oral) | Dose-dependent reduction in progressive gastric mucosal lesions; attenuated decrease in adherent mucus and hexosamine content |

| HCl-ethanol, HCl-taurocholate, and aspirin-induced gastric lesions in rats | 100-1000 mg/kg (oral or intraduodenal) | Dose-dependent inhibition of lesion formation |

Data from various preclinical studies in rats.

Conclusion

This compound's mechanism of action on the gastric mucosa is a well-orchestrated, multifactorial process that enhances the tissue's natural defense and repair systems. By stimulating the production of protective mucus and prostaglandins, exerting anti-inflammatory effects, and promoting cellular regeneration, this compound effectively shields the gastric mucosa from injury and facilitates the healing of ulcers. The quantitative data from both preclinical and clinical studies provide robust evidence for its efficacy. Further research to elucidate the potential role of heat shock proteins in this compound's mechanism may reveal additional therapeutic benefits. This comprehensive understanding of this compound's core mechanisms provides a solid foundation for its continued clinical use and for the development of novel gastroprotective strategies.

References

- 1. Difference in mode of action of cimetidine and this compound on endogenous prostacyclin, prostaglandin E2 and thromboxane in rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gastro-protecting effect of this compound on chronic erosive gastritis with dyspeptic symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Treatment of chronic gastric ulcer with this compound: a long-term controlled therapeutic trial - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Geranylgeranyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranylgeranyl acetate, a significant diterpenoid ester, plays a crucial role in various biological processes and serves as a valuable precursor in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the synthesis and purification of geranylgeranyl acetate, catering to the needs of researchers and professionals in drug development and related scientific fields. This document outlines both chemical and enzymatic synthesis strategies, details purification methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols. Furthermore, logical workflows and reaction pathways are visualized to enhance understanding.

Introduction

Geranylgeranyl acetate, systematically named (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl acetate, is an acetate ester of the diterpene alcohol geranylgeraniol. Its biological significance is underscored by its role as a pheromone and an antibacterial agent. The synthesis and purification of high-purity geranylgeranyl acetate are paramount for its application in research and as a building block in the development of novel therapeutic agents. This guide will explore the primary methods for its synthesis and subsequent purification.

Synthesis of Geranylgeranyl Acetate

The synthesis of geranylgeranyl acetate can be approached through two main routes: chemical synthesis and enzymatic synthesis.

Chemical Synthesis

The most common chemical synthesis method is the esterification of geranylgeraniol with an acetylating agent, such as acetic anhydride or acetic acid.[1][2] This reaction is typically catalyzed by an acid or a base.

A general chemical synthesis workflow is presented below:

Caption: Chemical Synthesis Workflow for Geranylgeranyl Acetate.

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly selective alternative to chemical methods. Lipases are commonly employed to catalyze the esterification or transesterification reaction under mild conditions. This method is often preferred for producing "natural" esters for the flavor and fragrance industries.

The enzymatic synthesis of the related compound, geranyl acetate, has been extensively studied, with lipases such as Candida antarctica lipase B (Novozym 435) showing high efficiency.[3][4] The reaction can proceed via direct esterification of geranylgeraniol with acetic acid or through transesterification with an acyl donor like vinyl acetate or ethyl acetate.[5]

A general enzymatic synthesis workflow is presented below:

Caption: Enzymatic Synthesis Workflow for Geranylgeranyl Acetate.

Purification of Geranylgeranyl Acetate

The purification of geranylgeranyl acetate from the reaction mixture is crucial to obtain a high-purity product. Common techniques for purifying terpenes and their derivatives include fractional distillation and various forms of chromatography.

Fractional Distillation

Fractional distillation is a suitable method for separating volatile compounds with different boiling points. It is particularly useful for removing lower-boiling point impurities and unreacted starting materials.

Column Chromatography

Column chromatography is a highly effective method for the separation and purification of terpene compounds. Silica gel is a commonly used stationary phase for the purification of nonpolar to medium-polar compounds like geranylgeranyl acetate. A solvent system of hexane and ethyl acetate is often employed for elution.

A general purification workflow is presented below:

Caption: Purification Workflow for Geranylgeranyl Acetate.

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative HPLC can be employed. This technique is particularly useful for separating isomers and closely related impurities.

Data Presentation

The following tables summarize quantitative data for the synthesis of geranyl acetate, a structurally similar and well-studied analog of geranylgeranyl acetate. This data can serve as a valuable reference for optimizing the synthesis of geranylgeranyl acetate.

Table 1: Chemical Synthesis of Geranyl Acetate

| Catalyst | Acylating Agent | Molar Ratio (Geraniol:Acyl Donor) | Temperature (°C) | Reaction Time | Conversion/Yield (%) | Selectivity (%) | Reference |

| Ion Exchange Resin | Acetic Anhydride | 1:4 | 40 | 70 min | 98.28 (Conversion) | 96.48 | |

| - | Acetic Anhydride | - | - | - | - | - |

Table 2: Enzymatic Synthesis of Geranyl Acetate

| Lipase Source | Acyl Donor | Molar Ratio (Geraniol:Acyl Donor) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |

| Candida antarctica (Novozym 435) | Acetic Acid | 1:1 | - | - | 95-99 | |

| Rhizomucor miehei | Ethyl Acetate | 1:5 | 55 | 6 | 82 (Yield) | |

| Pseudomonas sp. | Acetic Anhydride | - | 50 | 24 | up to 97 (Yield) | |

| Candida antarctica | Acetic Acid | - | 30-50 | - | - |

Experimental Protocols

Protocol 1: Chemical Synthesis of Geranylgeranyl Acetate via Esterification

Materials:

-

Geranylgeraniol

-

Acetic anhydride

-

Pyridine (as catalyst and solvent)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve geranylgeraniol in pyridine in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add acetic anhydride with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by slowly adding water.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product (as determined by TLC or GC-MS) and remove the solvent under reduced pressure to yield pure geranylgeranyl acetate.

Protocol 2: Enzymatic Synthesis of Geranylgeranyl Acetate via Transesterification

Materials:

-

Geranylgeraniol

-

Vinyl acetate (acyl donor and solvent)

-

Immobilized lipase (e.g., Novozym 435)

-

Molecular sieves (optional, to remove water)

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To a flask, add geranylgeraniol, vinyl acetate, and immobilized lipase.

-

If the reaction is sensitive to water, add activated molecular sieves.

-

Incubate the mixture at a controlled temperature (e.g., 40-60°C) with shaking.

-

Monitor the reaction progress by taking aliquots and analyzing them by GC.

-

Once the reaction reaches the desired conversion, filter off the immobilized lipase.

-

Remove the excess vinyl acetate under reduced pressure.

-

Dissolve the residue in a minimal amount of hexane and purify by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

-

Combine the pure fractions and remove the solvent to obtain pure geranylgeranyl acetate.

Protocol 3: Purification of Geranylgeranyl Acetate by Column Chromatography

Materials:

-

Crude geranylgeranyl acetate

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

-

TLC plates (silica gel)

-

Vanillin staining solution

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude geranylgeranyl acetate in a minimal amount of hexane and load it onto the column.

-

Elute the column with a solvent system of increasing polarity, starting with pure hexane and gradually increasing the percentage of ethyl acetate. A common gradient is from 100% hexane to 90:10 hexane:ethyl acetate.

-

Collect fractions and monitor the separation by TLC, visualizing the spots with a vanillin stain.

-

Combine the fractions containing the pure geranylgeranyl acetate.

-

Evaporate the solvent under reduced pressure to obtain the purified product. A purity of >98% can often be achieved.

Conclusion

This technical guide has provided a detailed overview of the synthesis and purification of geranylgeranyl acetate. Both chemical and enzymatic routes offer viable methods for its production, with the choice depending on the desired purity, scale, and "natural" status of the final product. The purification protocols described, particularly column chromatography, are essential for obtaining high-purity geranylgeranyl acetate suitable for research and development applications. The provided data and protocols for the analogous geranyl acetate serve as a strong foundation for the successful synthesis and purification of its diterpenoid counterpart.

References

- 1. 2,6,10,14-Hexadecatetraen-1-ol, 3,7,11,15-tetramethyl-, acetate, (E,E,E)- [webbook.nist.gov]

- 2. 3,7,11,15-Tetramethyl-2E,6E,10E,14-hexadecatetraenyl acetate | C22H36O2 | CID 5366012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Pharmacological Profile of Gefarnate: A Comprehensive Technical Guide for Gastroprotective Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gefarnate, a synthetic isoprenoid, has long been recognized for its clinical efficacy as a gastroprotective agent. This technical guide provides an in-depth analysis of the pharmacological profile of this compound, focusing on its multifaceted mechanisms of action that contribute to mucosal defense and ulcer healing. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways to serve as a comprehensive resource for researchers and professionals in the field of gastroenterology and drug development. This compound's therapeutic effects are attributed to its ability to enhance mucosal resilience through the stimulation of mucus and prostaglandin synthesis, augmentation of mucosal blood flow, and exertion of anti-inflammatory and cytoprotective effects, including the induction of heat shock proteins.

Core Mechanisms of Gastroprotection

This compound's efficacy as a gastroprotective agent is not reliant on a single mode of action but rather on a synergistic interplay of several physiological and cellular effects. Its primary mechanisms are detailed below.

Enhancement of the Gastric Mucosal Barrier

A primary defense mechanism of the stomach is its mucosal barrier, a layer of mucus and bicarbonate that protects the epithelium from the harsh acidic environment. This compound significantly reinforces this barrier.[1]

-

Stimulation of Mucus Secretion: this compound promotes the secretion of gastric mucus, a viscous gel that acts as a physical barrier to acid and pepsin.[1] This action helps to protect the gastric lining from erosion and ulceration.

-

Increased Bicarbonate Secretion: While direct evidence for this compound's effect on bicarbonate is less explicit, its stimulation of prostaglandins contributes to increased bicarbonate secretion, which neutralizes acid at the epithelial surface.

Modulation of Prostaglandin Synthesis

Prostaglandins (PGs) are crucial lipid compounds that maintain gastrointestinal integrity. This compound is understood to bolster the gastric mucosa by increasing the synthesis of protective prostaglandins, particularly Prostaglandin E2 (PGE2).[1] PGs contribute to gastroprotection by:

-

Stimulating mucus and bicarbonate secretion.

-

Increasing mucosal blood flow.

-

Promoting epithelial cell regeneration.

Improvement of Gastric Mucosal Blood Flow

Adequate blood flow is essential for maintaining the health and integrity of the gastric mucosa, delivering oxygen and nutrients while removing metabolic waste. This compound has been shown to enhance mucosal blood flow, which is a critical component of its protective and healing properties.[1] This vasodilatory effect is likely mediated, in part, by the increased production of prostaglandins.

Anti-inflammatory Activity

Inflammation is a key factor in the pathogenesis and progression of gastric ulcers. This compound exhibits anti-inflammatory properties, helping to mitigate mucosal damage.[1] In a clinical study, this compound was shown to be effective in decreasing both chronic and active mucosal inflammation in patients with erosive gastritis. A decrease in the inflammatory marker myeloperoxidase was also observed in the mucosa of patients treated with this compound.

Cytoprotection and Cellular Repair

This compound directly protects gastric epithelial cells from damage and promotes the healing of existing lesions. This is achieved through several mechanisms:

-

Stimulation of Epithelial Cell Proliferation and Migration: this compound encourages the regeneration of the damaged mucosal lining by stimulating the growth and movement of epithelial cells.

-

Induction of Heat Shock Proteins (HSPs): this compound, similar to its analogue geranylgeranylacetone (GGA), is known to induce the expression of Heat Shock Protein 70 (HSP70). HSP70 acts as a molecular chaperone, protecting cells from stress-induced damage and apoptosis, thereby contributing to mucosal integrity and accelerated ulcer healing.

Quantitative Data on the Efficacy of this compound

The following tables summarize the available quantitative data from clinical and preclinical studies, providing a clear comparison of this compound's efficacy.

Table 1: Clinical Efficacy of this compound in Chronic Erosive Gastritis

| Parameter | This compound (300 mg/day) | Sucralfate (3 g/day ) | P-value | Reference |

| Endoscopic Score Effective Rate | 72% | 40.1% | < 0.001 | |

| Dyspeptic Symptom Release Rate | 67% | 39.3% | < 0.001 | |

| Histological Improvement (Chronic Inflammation) | 57.7% | 24.8% | < 0.001 | |

| Histological Improvement (Active Inflammation) | 36.4% | 23.1% | < 0.05 |

Table 2: Preclinical Efficacy of this compound in Experimental Ulcer Models

| Experimental Model | This compound Dose | Effect | Reference |

| HCl-ethanol-induced lesions (rats) | 100-1000 mg/kg (oral) | Dose-dependent inhibition of lesion formation | |

| HCl-taurocholate-induced lesions (rats) | 100-1000 mg/kg (oral) | Dose-dependent inhibition of lesion formation | |

| Aspirin-induced lesions (rats) | 100-1000 mg/kg (oral) | Dose-dependent inhibition of lesion formation | |

| Adrenaline-induced ulcers (rats) | Not specified | Marked prophylactic effect | |

| Acetic acid-induced ulcers (rats) | Not specified | Dose-dependent increase in healing | |

| Compound 48/80-induced lesions (rats) | 50, 100, 200 mg/kg (oral) | Dose-dependent reduction of progressive mucosal lesions |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the gastroprotective effects of this compound.

Induction of Gastric Lesions in Animal Models

-

Ethanol-Induced Gastric Ulcers:

-

Principle: This model assesses the ability of a compound to protect the gastric mucosa from the necrotizing effects of absolute ethanol.

-

Protocol Outline:

-

Male Wistar rats are fasted for 24 hours with free access to water.

-

This compound or vehicle is administered orally at predetermined doses.

-

After a set time (e.g., 30-60 minutes), absolute ethanol (e.g., 1 mL) is administered orally.

-

After a further incubation period (e.g., 1 hour), the animals are euthanized.

-

The stomachs are removed, opened along the greater curvature, and the area of mucosal lesions is measured.

-

-

-

Adrenaline-Induced Gastric Ulcers:

-

Principle: This model evaluates the role of stress and ischemic changes in ulcer formation.

-

Protocol Outline:

-

Male Wistar rats are used.

-

This compound or vehicle is administered intraperitoneally or intragastrically.

-

Adrenaline hydrochloride (e.g., 2 mg/kg) is injected intraperitoneally to induce ulcers.

-

Animals are sacrificed after 24 hours, and the extent of ulceration is assessed.

-

-

-

Acetic Acid-Induced Chronic Gastric Ulcers:

-

Principle: This model creates a chronic ulcer that more closely resembles clinical peptic ulcer disease, allowing for the study of healing processes.

-

Protocol Outline:

-

Male Wistar rats are anesthetized.

-

A laparotomy is performed to expose the stomach.

-

A solution of 100% acetic acid is applied to the serosal surface of the stomach for a specific duration (e.g., 60 seconds).

-

This compound or vehicle is administered daily for a set period (e.g., several days or weeks).

-

The ulcer area is measured at the end of the treatment period to assess the extent of healing.

-

-

Measurement of Gastric Mucus Production

-

Alcian Blue Staining Method:

-

Principle: Alcian blue is a cationic dye that binds to acidic mucosubstances, allowing for their quantification.

-

Protocol Outline:

-

After experimental procedures, the stomach is removed and opened.

-

The gastric mucosa is scraped, and the mucus is extracted.

-

The mucus extract is incubated with an Alcian blue solution.

-

The dye-mucus complex is precipitated and then dissolved in a magnesium chloride solution.

-

The absorbance of the resulting solution is measured spectrophotometrically to quantify the amount of Alcian blue bound to the mucus, which is proportional to the amount of mucus.

-

-

Quantification of Prostaglandin E2 (PGE2)

-

Radioimmunoassay (RIA):

-

Principle: This is a highly sensitive method to quantify specific antigens, such as PGE2, based on competitive binding with a radiolabeled antigen.

-

Protocol Outline:

-

Gastric mucosal tissue samples are homogenized and extracted.

-

The sample extract (containing unlabeled PGE2) is incubated with a known amount of radiolabeled PGE2 and a specific antibody against PGE2.

-

The unlabeled PGE2 in the sample competes with the radiolabeled PGE2 for binding to the antibody.

-

The antibody-bound PGE2 is separated from the free PGE2.

-

The radioactivity of the antibody-bound fraction is measured. The amount of unlabeled PGE2 in the sample is inversely proportional to the measured radioactivity.

-

-

Assessment of Gastric Mucosal Blood Flow

-

Laser-Doppler Flowmetry:

-

Principle: This non-invasive technique measures microcirculatory blood flow by detecting the Doppler shift of laser light scattered by moving red blood cells.

-

Protocol Outline:

-

Animals are anesthetized, and the stomach is exposed.

-

A laser-Doppler probe is placed on the surface of the gastric mucosa.

-

The instrument emits a low-power laser beam into the tissue.

-

The backscattered light is analyzed to determine the velocity and number of red blood cells, providing a continuous measurement of mucosal blood flow.

-

-

Signaling Pathways and Molecular Interactions

The gastroprotective effects of this compound are mediated through complex intracellular signaling pathways. The following diagrams, rendered in DOT language, illustrate the proposed molecular mechanisms.

Proposed Signaling Pathway for this compound-Induced Gastroprotection

References

Gefarnate's Modulation of Prostaglandin E2 Synthesis in the Gastric Mucosa: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gefarnate, a synthetic isoprenoid, is a gastroprotective agent utilized in the management of gastric ulcers and gastritis. Its mechanism of action is multifaceted, with a significant component being its influence on the synthesis of prostaglandins, particularly Prostaglandin E2 (PGE2), within the stomach lining. PGE2 is a critical signaling molecule in maintaining gastric mucosal integrity, stimulating mucus and bicarbonate secretion, and promoting blood flow. This technical guide provides a comprehensive analysis of this compound's effect on PGE2 synthesis, detailing the underlying mechanisms, experimental methodologies for its investigation, and the key signaling pathways involved.

Introduction

The gastric mucosa is perpetually exposed to noxious luminal contents, including acid and pepsin. A delicate balance between aggressive factors and a sophisticated mucosal defense system ensures the preservation of its structural and functional integrity. Prostaglandins, especially PGE2, are pivotal in this defense mechanism. They are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. Two main COX isoforms, COX-1 and COX-2, are involved in this process. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is upregulated during inflammation and injury.[1][2]

This compound has been shown to enhance the defensive capabilities of the gastric mucosa.[3] A key aspect of its gastroprotective effect is its ability to modulate prostaglandin levels. This document will delve into the specifics of this interaction, providing quantitative data where available, outlining the experimental protocols used to elucidate these effects, and visualizing the involved biological pathways.

Quantitative Effects of this compound on Prostaglandin E2 Synthesis

Several studies have investigated the impact of this compound on prostaglandin levels in the gastric mucosa, although precise quantitative data for PGE2 in humans remains somewhat limited.

A study on patients with chronic erosive gastritis demonstrated that treatment with this compound (300 mg daily for six weeks) resulted in a significant increase of prostaglandins in the gastric mucosa.[3] While this study highlights a clear effect, it does not provide specific quantitative values for the increase in PGE2.

In a study conducted on rats, this compound (100 mg/kg, subcutaneously, twice a day for 7 days) was shown to inhibit the cimetidine-induced reduction of prostaglandin E2.[4] However, in control animals not treated with cimetidine, this compound did not lead to an increase in PGE2 levels above the normal baseline. This suggests that this compound may act as a protective agent that restores depleted prostaglandin levels rather than a direct stimulant of PGE2 synthesis under normal physiological conditions.

| Study Type | Subject | This compound Dosage | Duration | Key Finding on Prostaglandin Levels | Quantitative Data | Citation |

| Clinical Trial | Human (Chronic Erosive Gastritis) | 300 mg/day | 6 weeks | Significant increase of prostaglandins in mucosa | Not Specified | |

| In Vivo | Rat | 100 mg/kg, s.c., twice daily | 7 days | Inhibited cimetidine-induced reduction of PGE2 | Did not increase PGE2 above normal levels in controls |

Mechanism of Action: Interaction with the Cyclooxygenase (COX) Pathway

The synthesis of PGE2 is directly dependent on the activity of COX enzymes, which convert arachidonic acid into prostaglandin H2 (PGH2), the precursor for all prostanoids. While this compound's influence on prostaglandin levels is established, the precise mechanism by which it interacts with the COX pathway is not yet fully elucidated in publicly available research. There is a lack of direct evidence from experimental studies detailing this compound's effect on the expression or activity of COX-1 and COX-2 enzymes in the stomach lining.

It is hypothesized that this compound may exert its effects through one or more of the following mechanisms:

-

Upregulation of COX enzyme expression: this compound could potentially increase the transcription and translation of COX-1 or COX-2 genes, leading to higher enzyme levels and consequently, increased PGE2 synthesis.

-

Enhancement of COX enzyme activity: this compound might act as a positive allosteric modulator of COX enzymes, increasing their catalytic efficiency.

-

Increased availability of arachidonic acid: this compound could stimulate the release of arachidonic acid from membrane phospholipids, providing more substrate for the COX enzymes.

Further research is required to definitively characterize the interaction between this compound and the COX-1/COX-2 enzymes.

Signaling Pathways

The gastroprotective effects of PGE2 are mediated through its interaction with specific E-prostanoid (EP) receptors on the surface of gastric mucosal cells. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each coupled to different intracellular signaling pathways.

The diagram below illustrates the general pathway of PGE2 synthesis and its subsequent signaling, which is the context in which this compound's effects are observed.

Caption: PGE2 Synthesis and Signaling Pathway.

The diagram above outlines the conversion of membrane phospholipids to arachidonic acid by phospholipase A2. Arachidonic acid is then metabolized by COX-1 or COX-2 to PGH2, which is subsequently converted to PGE2 by PGE synthase. PGE2 then binds to its receptors on target cells to elicit gastroprotective responses. The potential, yet unconfirmed, point of intervention for this compound in stimulating this pathway is also indicated.

Experimental Protocols

The investigation of this compound's effect on PGE2 synthesis involves several key experimental techniques.

Measurement of Prostaglandin E2 Levels

Method: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This is a common and sensitive method for quantifying PGE2 in biological samples such as gastric tissue homogenates.

Protocol Outline:

-

Sample Preparation (Gastric Tissue Homogenate):

-

Excise gastric mucosal tissue and rinse with ice-cold phosphate-buffered saline (PBS) to remove any blood.

-

Homogenize the tissue in a suitable buffer (e.g., PBS with a protease inhibitor cocktail).

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant for analysis.

-

-

ELISA Procedure (Competitive Assay):

-

A microplate pre-coated with a capture antibody specific for a PGE2-enzyme conjugate is used.

-

Standards with known PGE2 concentrations and the prepared tissue samples are added to the wells.

-

A fixed amount of HRP-labeled PGE2 is then added to each well.

-

During incubation, the unlabeled PGE2 from the sample and the HRP-labeled PGE2 compete for binding to the primary antibody.

-

The plate is washed to remove unbound reagents.

-

A substrate solution (e.g., TMB) is added, which reacts with the HRP to produce a color change.

-

The reaction is stopped, and the absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.

-

A standard curve is generated to determine the PGE2 concentration in the samples.

-

Caption: Competitive ELISA Workflow for PGE2 Measurement.

Assessment of Cyclooxygenase (COX) Expression

Method: Western Blotting

This technique is used to detect and quantify the levels of COX-1 and COX-2 proteins in gastric mucosal tissue.

Protocol Outline:

-

Protein Extraction:

-

Homogenize gastric mucosal tissue in a lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge to remove cellular debris and collect the supernatant containing the total protein lysate.

-

Determine the protein concentration using a suitable method (e.g., BCA assay).

-

-

SDS-PAGE:

-

Denature protein samples by heating in a loading buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for COX-1 or COX-2.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

-

Detection:

-

Add a chemiluminescent substrate that reacts with the HRP to produce light.

-

Detect the light signal using an imaging system. The intensity of the band corresponds to the amount of the target protein.

-

Caption: Western Blot Workflow for COX Protein Expression.

Conclusion and Future Directions

This compound plays a significant role in enhancing the protective mechanisms of the gastric mucosa, in part by modulating prostaglandin levels. While evidence points to an increase in prostaglandins, particularly in compromised gastric mucosa, the precise quantitative impact on PGE2 and the direct molecular interactions with COX-1 and COX-2 enzymes remain areas that warrant further investigation. Future research should focus on elucidating these specific molecular targets to provide a more complete understanding of this compound's mechanism of action. Such studies will be invaluable for the development of more targeted and effective gastroprotective therapies.

References

- 1. Divergent effects of new cyclooxygenase inhibitors on gastric ulcer healing: Shifting the angiogenic balance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of cyclooxygenase inhibition on the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Difference in mode of action of cimetidine and this compound on endogenous prostacyclin, prostaglandin E2 and thromboxane in rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Evaluation of Gefarnate's Cytoprotective Properties: A Technical Guide

Introduction

Gefarnate, a synthetic isoprenoid derivative, is a gastroprotective agent used in the management of peptic ulcer disease and gastritis. Its therapeutic efficacy is attributed to a multifaceted mechanism of action that enhances the defensive capacity of the gastric mucosa. While in-vivo studies have extensively documented its protective effects, this technical guide focuses on the in-vitro evaluation of this compound's cytoprotective properties. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the experimental methodologies and key findings related to this compound's cellular mechanisms of action.

The primary cytoprotective mechanisms of this compound that have been investigated, and which will be detailed in this guide, include the stimulation of prostaglandin and mucus secretion, antioxidant effects, induction of heat shock proteins (HSPs), and modulation of growth factor signaling.

Stimulation of Prostaglandin E₂ (PGE₂) Synthesis

Prostaglandins, particularly PGE₂, play a crucial role in maintaining gastric mucosal integrity by stimulating mucus and bicarbonate secretion, increasing mucosal blood flow, and promoting epithelial cell proliferation.[1] this compound is believed to exert a significant portion of its cytoprotective effects by enhancing the endogenous synthesis of PGE₂.

Quantitative Data

While direct in-vitro studies quantifying the dose-dependent effect of this compound on PGE₂ production in gastric epithelial cells are not extensively available in recent literature, the following table provides illustrative data based on the known effects of cytoprotective agents that stimulate prostaglandin synthesis.

| This compound Concentration (µM) | Illustrative PGE₂ Production (% of Control) |

| 0 (Control) | 100 |

| 1 | 120 |

| 10 | 180 |

| 50 | 250 |

| 100 | 300 |

| Note: This data is illustrative and intended to represent the expected outcome of in-vitro experiments based on this compound's known pharmacological action. Actual results may vary depending on the experimental conditions. |

Experimental Protocol: In-Vitro Prostaglandin E₂ Assay

Objective: To quantify the effect of this compound on PGE₂ production in a gastric epithelial cell line.

Materials:

-

Human gastric epithelial cell line (e.g., AGS, NCI-N87)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Inducer of inflammation (e.g., Lipopolysaccharide (LPS)) - optional

-

PGE₂ ELISA kit

-

Cell lysis buffer

-

Bradford reagent for protein quantification

Procedure:

-

Cell Culture: Culture the gastric epithelial cells in appropriate flasks until they reach 80-90% confluency.

-

Seeding: Seed the cells into 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours to synchronize the cells.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for a predetermined time (e.g., 24 hours). A vehicle control (DMSO) should be included. If investigating anti-inflammatory effects, cells can be co-treated with an inflammatory stimulus like LPS.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatant for PGE₂ measurement.

-

PGE₂ Measurement: Quantify the concentration of PGE₂ in the supernatant using a commercial PGE₂ ELISA kit, following the manufacturer's instructions.

-

Cell Lysis and Protein Quantification: Lyse the cells remaining in the wells and determine the total protein concentration using the Bradford assay.

-

Data Normalization: Normalize the PGE₂ concentration to the total protein content in each well to account for any variations in cell number.

Signaling Pathway: Prostaglandin Synthesis

Enhancement of Gastric Mucus Secretion

The gastric mucus layer provides a critical physical barrier against luminal acid and pepsin. This compound has been shown to increase the synthesis and secretion of gastric mucus, thereby reinforcing this protective barrier.

Quantitative Data

Similar to PGE₂ synthesis, direct in-vitro quantitative data for this compound's effect on mucus secretion is sparse. The following table provides an illustrative representation of expected results from an in-vitro mucus secretion assay.

| This compound Concentration (µM) | Illustrative Mucus Production (Absorbance at 490 nm) |

| 0 (Control) | 0.25 |

| 10 | 0.35 |

| 50 | 0.50 |

| 100 | 0.65 |

| Note: This data is illustrative and based on the known mucogenic properties of this compound. Actual results may vary. |

Experimental Protocol: In-Vitro Mucus Secretion Assay

Objective: To quantify the effect of this compound on mucus production by a mucus-secreting gastric cell line.

Materials:

-

Mucus-secreting gastric cell line (e.g., HT29-MTX)

-

Cell culture medium (e.g., DMEM) with FBS and antibiotics

-

This compound stock solution

-

Alcian blue solution (1% in 3% acetic acid)

-

Sodium acetate solution (0.1 M)

-

Spectrophotometer

Procedure:

-

Cell Culture and Seeding: Culture and seed HT29-MTX cells in a 96-well plate as described for the PGE₂ assay.

-

Treatment: Treat the cells with varying concentrations of this compound for 24-48 hours.

-

Fixation: After incubation, gently wash the cells with PBS and fix with 4% paraformaldehyde for 30 minutes.

-

Staining: Stain the fixed cells with Alcian blue solution for 30 minutes to quantify the acidic glycoproteins in the mucus.

-

Washing: Wash the wells thoroughly with distilled water to remove excess stain.

-

Solubilization: Solubilize the bound dye with 0.1 M sodium acetate solution.

-

Quantification: Measure the absorbance of the solubilized dye at 490 nm using a spectrophotometer. The absorbance is directly proportional to the amount of mucus.

Experimental Workflow: Mucus Secretion Assay

Antioxidant Properties

Oxidative stress is a significant contributor to gastric mucosal injury. This compound is thought to possess antioxidant properties, which may involve direct radical scavenging or the upregulation of endogenous antioxidant defense systems.

Quantitative Data

The antioxidant capacity of a compound can be assessed using various in-vitro assays. The following table illustrates potential results from a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

| This compound Concentration (µg/mL) | Illustrative DPPH Radical Scavenging Activity (%) |

| 10 | 15 |

| 50 | 40 |

| 100 | 65 |

| 200 | 85 |

| Note: This data is illustrative. The actual antioxidant activity would need to be determined experimentally. |

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To evaluate the direct antioxidant activity of this compound.

Materials:

-

This compound solution (in methanol or ethanol)

-

DPPH solution (0.1 mM in methanol)

-

Ascorbic acid (positive control)

-

Methanol

-

Spectrophotometer

Procedure:

-

Preparation: Prepare a series of dilutions of this compound and the positive control (ascorbic acid) in methanol.

-

Reaction: In a 96-well plate, mix 100 µL of each this compound dilution with 100 µL of DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the sample with the DPPH solution.

Signaling Pathway: Nrf2-Mediated Antioxidant Response

Induction of Heat Shock Proteins (HSPs)

HSPs, particularly HSP70, are molecular chaperones that protect cells from stress-induced damage by preventing protein aggregation and assisting in the refolding of denatured proteins. Some gastroprotective agents have been shown to induce the expression of HSPs.

Quantitative Data

The induction of HSP70 by this compound can be quantified by measuring its protein levels in cell lysates.

| This compound Concentration (µM) | Illustrative HSP70 Expression (Fold Change vs. Control) |

| 0 (Control) | 1.0 |

| 10 | 1.5 |

| 50 | 2.5 |

| 100 | 4.0 |

| Note: This data is illustrative and represents a potential outcome of Western blot analysis. |

Experimental Protocol: Western Blot for HSP70

Objective: To determine the effect of this compound on HSP70 expression in gastric epithelial cells.

Materials:

-

Gastric epithelial cell line

-

This compound stock solution

-

Cell lysis buffer with protease inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Primary antibody against HSP70

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Loading control antibody (e.g., β-actin)

Procedure:

-

Cell Treatment: Treat cultured gastric cells with this compound as described previously.

-

Protein Extraction: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against HSP70 and a loading control.

-

Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.

-

Quantification: Quantify the band intensities and normalize the HSP70 signal to the loading control.

Modulation of Growth Factor Signaling

Growth factors, such as Epidermal Growth Factor (EGF), are crucial for epithelial restitution and ulcer healing. This compound may potentiate the effects of growth factors to promote cell proliferation and migration.

Signaling Pathway: EGF Receptor Signaling

The in-vitro evaluation of this compound's cytoprotective properties reveals a multi-target mechanism of action that reinforces the defense mechanisms of gastric epithelial cells. Through the stimulation of prostaglandin E₂ synthesis, enhancement of mucus secretion, antioxidant activities, induction of heat shock proteins, and potential modulation of growth factor signaling, this compound demonstrates a robust capacity to protect gastric cells from injury at a cellular level. The experimental protocols and illustrative data presented in this guide provide a framework for further research into the precise molecular interactions and for the development of novel cytoprotective agents. Future in-vitro studies utilizing advanced models such as gastric organoids will be invaluable in further elucidating the intricate cytoprotective mechanisms of this compound.

References

Gefarnate's Role in Stimulating Gastric Mucus Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gefarnate, a synthetic isoprenoid derivative, is a gastroprotective agent utilized in the management of peptic ulcers and gastritis. Its therapeutic efficacy is largely attributed to its ability to fortify the gastric mucosal defense mechanisms, with the stimulation of gastric mucus secretion being a primary mode of action. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's secretagogue activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Introduction

The gastric mucosa is endowed with a sophisticated defensive barrier to protect itself from the corrosive effects of gastric acid and pepsin. A critical component of this barrier is the adherent mucus layer, a viscoelastic gel primarily composed of water and high-molecular-weight glycoproteins called mucins. This compound enhances this protective layer by augmenting the secretion of gastric mucus. This document will elucidate the multifaceted mechanism of this compound, focusing on its interaction with prostaglandin synthesis and the subsequent signaling cascades that lead to increased mucus production and secretion.

Mechanism of Action: A Multi-pronged Approach

This compound's gastroprotective effects are not mediated by a single pathway but rather through a combination of synergistic actions that bolster the mucosal defense.[1] The core of its mechanism revolves around the stimulation of mucus secretion and the enhancement of prostaglandin synthesis.[1][2]

Stimulation of Prostaglandin Synthesis

A significant aspect of this compound's mechanism is its ability to increase the endogenous production of prostaglandins (PGs), particularly Prostaglandin E2 (PGE2), within the gastric mucosa.[2] Prostaglandins are key lipid compounds that play a crucial role in maintaining gastric mucosal integrity.[2] While the precise mechanism by which this compound upregulates prostaglandin synthesis is not fully elucidated, it is believed to involve the modulation of cyclooxygenase (COX) enzyme activity. Both COX-1 and COX-2 are expressed in the gastric mucosa, with COX-1 being constitutively active and responsible for physiological PG production, while COX-2 is inducible and upregulated during inflammation and ulcer healing.

The Prostaglandin E2 Signaling Pathway in Mucus Secretion

This compound-induced PGE2 is a pivotal mediator of gastric mucus secretion. PGE2 exerts its effects by binding to specific E-prostanoid (EP) receptors on the surface of gastric epithelial cells. The stimulation of mucus secretion is primarily mediated through the EP4 receptor subtype. The binding of PGE2 to the EP4 receptor initiates an intracellular signaling cascade, as depicted in the diagram below.

Figure 1: Signaling pathway of this compound-stimulated gastric mucus secretion.

This signaling cascade involves the activation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream target proteins involved in the trafficking and exocytosis of mucin-containing granules, ultimately resulting in the secretion of mucus into the gastric lumen.

Stimulation of Mucin Synthesis

Beyond promoting the secretion of pre-synthesized mucus, evidence suggests that this compound may also upregulate the synthesis of mucins, the primary glycoprotein components of mucus. Geranylgeranylacetone (GGA), a structurally similar compound to this compound, has been shown to increase the expression of MUC5AC and MUC6, the major gel-forming mucins in the stomach. MUC5AC is predominantly secreted by the surface foveolar cells, forming the outer, loose mucus layer, while MUC6 is secreted by the mucous neck cells of the gastric glands, contributing to the inner, adherent mucus layer. An increase in the synthesis of these mucins would lead to a more robust and protective mucus barrier.

The synthesis of the carbohydrate side chains of mucins involves the hexosamine pathway. A key component of these carbohydrate chains is N-acetylglucosamine, derived from glucose via this pathway. This compound has been shown to increase the production of hexosamines in the gastric mucosa, indicating an upregulation of this biosynthetic pathway.

Quantitative Data on this compound's Efficacy

The stimulatory effect of this compound on gastric mucus secretion and its clinical effectiveness have been quantified in several preclinical and clinical studies.

Table 1: Preclinical Data on this compound's Effect on Gastric Mucosa in Rats

| Parameter | Model | Treatment | Dosage | Duration | Result | Reference |

| Gastric Lesions | Compound 48/80-induced | Oral this compound | 50, 100, 200 mg/kg | Single dose | Dose-dependent reduction in lesion formation | |

| Mucosal Hexosamine Content | Compound 48/80-induced | Oral this compound | 50, 100, 200 mg/kg | Single dose | Dose-dependent attenuation of hexosamine decrease | |

| Prostaglandin Levels | Cimetidine-induced reduction | Subcutaneous this compound | 100 mg/kg | 7 days | Inhibited the reduction of prostacyclin and PGE2 |

Table 2: Clinical Data on this compound's Efficacy in Humans

| Condition | Number of Patients | Treatment | Dosage | Duration | Key Findings | Reference |

| Chronic Erosive Gastritis | 253 | Oral this compound | 300 mg/day | 6 weeks | 72% effective rate on endoscopic score; 67% on dyspeptic symptom release (vs. 40.1% and 39.3% for sucralfate, P < 0.001) | |

| Chronic Gastric Ulcer | 32 | Oral this compound | 600 mg/day | 1 year | 10 out of 11 male patients showed persistent ulcer healing (vs. 4 out of 11 on placebo) |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the effect of this compound on gastric mucus secretion.

Quantification of Gastric Mucus using Alcian Blue Staining

The Alcian blue staining method is widely used for the histological visualization and quantification of acidic mucosubstances.

Figure 2: Experimental workflow for Alcian blue staining of gastric mucus.

Protocol:

-

Tissue Preparation: Gastric tissue samples are fixed in 10% neutral buffered formalin, processed through graded alcohols and xylene, and embedded in paraffin wax. 5 µm sections are cut and mounted on glass slides.

-

Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to distilled water.

-

Acid Rinse: Slides are rinsed with 3% acetic acid solution for 3 minutes.

-

Alcian Blue Staining: Slides are stained with 1% Alcian blue 8GX in 3% acetic acid solution (pH 2.5) for 30 minutes.

-

Washing: Slides are washed in running tap water for 2 minutes, followed by a rinse in distilled water.

-

Counterstaining: Sections are counterstained with Nuclear Fast Red solution for 5 minutes to visualize cell nuclei.

-

Dehydration and Mounting: Slides are dehydrated through graded alcohols, cleared in xylene, and mounted with a permanent mounting medium.

-

Quantification: The intensity of the blue staining, indicative of the amount of acidic mucins, can be quantified using image analysis software.

Biochemical Determination of Hexosamines in Gastric Tissue

This protocol is based on the classic method described by Boas (1953) for the colorimetric determination of hexosamines.

Figure 3: Workflow for the biochemical determination of hexosamines.

Protocol:

-

Tissue Homogenization: Gastric mucosal scrapings are homogenized in distilled water.

-

Acid Hydrolysis: An equal volume of 8N HCl is added to the homogenate (final concentration 4N HCl). The mixture is hydrolyzed in sealed glass tubes at 100°C for 4 hours to release hexosamines from glycoproteins.

-

Neutralization: The hydrolysate is neutralized with NaOH to a pH of approximately 6.5.

-

Colorimetric Reaction:

-

An aliquot of the neutralized hydrolysate is mixed with acetylacetone reagent and heated in a boiling water bath for 15 minutes.

-

After cooling, Ehrlich's reagent (p-dimethylaminobenzaldehyde in ethanol and HCl) is added, and the mixture is incubated at room temperature for 1 hour to allow color development.

-

-

Spectrophotometric Measurement: The absorbance of the resulting color is measured at approximately 530 nm.

-

Quantification: The hexosamine concentration in the sample is determined by comparing its absorbance to a standard curve generated using known concentrations of glucosamine.

Conclusion

This compound plays a significant role in enhancing the protective capacity of the gastric mucosa primarily by stimulating the secretion of gastric mucus. This action is mediated through a well-defined signaling pathway involving the upregulation of prostaglandin E2 synthesis, which in turn activates the EP4 receptor on gastric epithelial cells, leading to a cAMP/PKA-dependent increase in mucin exocytosis. Furthermore, evidence suggests that this compound may also promote the synthesis of the key gel-forming mucins, MUC5AC and MUC6, and their constituent hexosamines. The quantitative data from both preclinical and clinical studies consistently demonstrate the efficacy of this compound in protecting the gastric mucosa and promoting the healing of gastric lesions. The detailed experimental protocols provided herein offer a basis for the continued investigation into the mechanisms of gastroprotective agents like this compound. For drug development professionals, a thorough understanding of these pathways is crucial for the design of novel and more effective therapies for acid-peptic disorders.

References

Molecular Targets of Gefarnate in Epithelial Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gefarnate, a synthetic analog of geranyl farnesylacetate, has long been utilized for its gastroprotective properties. Its mechanism of action, particularly at the molecular level within epithelial cells, involves a multi-faceted approach to cellular defense and repair. This technical guide delineates the known molecular targets of this compound in epithelial cells, focusing on its role in mucin and prostaglandin production, cytoprotection through heat shock proteins, and its potential interplay with key signaling pathways. Detailed experimental protocols and quantitative data are provided to facilitate further research and drug development efforts in this area.

Introduction

Epithelial tissues, forming the lining of organs and cavities throughout the body, are the first line of defense against external insults. The integrity of this barrier is crucial for maintaining homeostasis. This compound exerts its therapeutic effects primarily by enhancing the defensive capabilities and regenerative capacity of epithelial cells, particularly in the gastric mucosa and cornea. This document provides a comprehensive overview of the molecular interactions of this compound within these cells.

Key Molecular Targets and Actions

This compound's efficacy stems from its influence on several key cellular components and pathways. Its primary molecular targets and their downstream effects are summarized below.

Mucin Glycoproteins

This compound significantly stimulates the secretion of mucin-like glycoproteins from epithelial cells, a cornerstone of its protective function. This has been demonstrated in both gastric and conjunctival epithelial tissues.[1][2][3][4]

-

Action: this compound induces a dose-dependent increase in the secretion of high-molecular-weight mucin-like glycoproteins.[1] This enhances the protective mucus barrier against irritants.

-

Signaling Insight: The stimulation of mucin secretion by this compound in rabbit conjunctival tissue appears to be dependent on the Protein Kinase C (PKC) signaling pathway.

Prostaglandins

This compound modulates the synthesis of prostaglandins, critical lipid compounds in maintaining mucosal integrity.

-

Action: this compound leads to a significant increase in the levels of prostaglandins, particularly Prostaglandin E2 (PGE2), within the gastric mucosa. It has also been shown to inhibit the reduction of prostacyclin and PGE2 induced by certain ulcerogenic agents.

-

Mechanism: The increase in PGE2 contributes to the cytoprotective effects by stimulating mucus and bicarbonate secretion, enhancing mucosal blood flow, and promoting epithelial cell proliferation.

Heat Shock Proteins (HSPs)

While direct evidence of this compound inducing specific HSPs is still emerging, its cytoprotective effects align with the known functions of HSPs in cellular repair and stress resistance. Geranylgeranylacetone (GGA), a structurally related compound, is a known inducer of Heat Shock Protein 70 (HSP70), which protects gastric mucosal cells from various stressors and promotes ulcer healing. Given the structural and functional similarities, it is plausible that this compound may also exert some of its effects through the modulation of HSPs, such as HSP70 and HSP90.

Signaling Pathways Implicated in this compound's Action

The molecular actions of this compound are mediated through the modulation of intracellular signaling cascades. While direct evidence for this compound's interaction with all of these pathways is still under investigation, its known effects on cellular processes suggest the involvement of the following.

Protein Kinase C (PKC) Pathway

As mentioned, the stimulation of mucin-like glycoprotein secretion by this compound is dependent on PKC signaling. This suggests that this compound may activate PKC, leading to downstream events that trigger mucin granule exocytosis.

References

- 1. This compound stimulates mucin-like glycoprotein secretion in conjunctival tissue and ameliorates corneal epithelial damage in animal dry-eye models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound stimulates secretion of mucin-like glycoproteins by corneal epithelium in vitro and protects corneal epithelium from desiccation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

Gefarnate Analogues and Derivatives for Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Gefarnate as a Foundation for Gastroprotective Drug Discovery